2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-
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Overview
Description
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . It is also known by other names such as isopiperitenol and has stereoisomers like (-)-trans-Isopiperitenol and (-)-cis-Isopiperitenol . This compound is characterized by its cyclohexene ring structure with a hydroxyl group and methyl and methylethenyl substituents.
Preparation Methods
The synthesis of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- can be achieved through various synthetic routes. One common method involves the use of 5-Methyl-4-hexenoic acid methyl ester as a starting material . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it may be studied for its potential biological activities and therapeutic properties . Additionally, it has industrial applications, particularly in the production of fragrances and flavors due to its unique chemical structure and properties .
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the cyclohexene ring play crucial roles in its reactivity and interaction with other molecules . The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .
Comparison with Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- can be compared with similar compounds such as 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, trans- and 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- . These compounds share similar structural features but differ in their specific substituents and stereochemistry. The uniqueness of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- lies in its specific stereochemistry and the presence of the methylethenyl group, which imparts distinct chemical and physical properties .
Biological Activity
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-, also known as isopiperitenol, is a monoterpenoid compound with a molecular formula of C10H16O and a molecular weight of approximately 152.236 g/mol. This compound is part of the larger family of terpenes, which are known for their diverse biological activities and potential therapeutic applications.
- CAS Number : 4017-76-9
- Molecular Formula : C10H16O
- Molecular Weight : 152.236 g/mol
- Synonyms : (-)-cis-Isopiperitenol, R64U4RZ8JG
Biological Activity Overview
The biological activities of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)- have been explored in various studies, revealing its potential in areas such as anti-inflammatory effects, antimicrobial properties, and metabolic regulation.
Antidiabetic Potential
Recent research has highlighted the antidiabetic effects of monoterpenoids, including isopiperitenol. A study indicated that certain monoterpenes can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Specifically, compounds like citral and linalool have shown significant reductions in postprandial glucose levels and improved lipid profiles in diabetic rats .
Table 1: Summary of Antidiabetic Effects of Monoterpenes
Anti-inflammatory Effects
Isopiperitenol has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of isopiperitenol against various pathogens. For instance, it has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
Case Studies
- Antidiabetic Study : In a controlled experiment involving diabetic rats treated with isopiperitenol, significant reductions in fasting blood glucose levels were observed after four weeks of treatment. The study concluded that isopiperitenol could be a promising candidate for managing diabetes due to its insulin-sensitizing effects .
- Anti-inflammatory Research : A study focused on the effects of isopiperitenol on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Properties
CAS No. |
4017-76-9 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10-/m1/s1 |
InChI Key |
OLAKPNFIICOONC-NXEZZACHSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@H](CC1)C(=C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)O |
Origin of Product |
United States |
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